

interference of foreign cations in thiosulfate leaching processes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thiosulfuric acid

Cat. No.: B1193926

[Get Quote](#)

Welcome to the Technical Support Center for Thiosulfate Leaching Processes. This guide provides troubleshooting information and frequently asked questions to address common issues related to the interference of foreign cations in your experiments.

Frequently Asked Questions (FAQs)

Q1: Which foreign cations most commonly interfere with thiosulfate leaching of gold?

The most common cations that can interfere with the thiosulfate leaching of gold include copper (Cu^{2+}), iron ($\text{Fe}^{2+}/\text{Fe}^{3+}$), calcium (Ca^{2+}), and zinc (Zn^{2+}). These ions can cause a variety of issues, from increasing reagent consumption to passivating the gold surface, which hinders its dissolution.^{[1][2]} Copper, while essential as a catalyst, can be detrimental at high concentrations.^{[3][4]} Iron is known to form passivating hydroxide layers and accelerate thiosulfate degradation.^{[1][5]}

Q2: How do high concentrations of copper ions (Cu^{2+}) affect the leaching process?

Copper ions (Cu^{2+}) play a dual role in the ammoniacal thiosulfate leaching system; they act as a catalyst but can also cause significant problems at excessive concentrations.^{[6][7][8]} High levels of Cu^{2+} can accelerate the oxidative decomposition of thiosulfate, leading to high reagent consumption and the formation of species that can passivate the gold surface.^{[3][6]} This reduces the availability of thiosulfate for complexing with gold, thereby lowering recovery rates.

[3] For instance, one study found that increasing the copper sulfate concentration from 2 mM to 10 mM decreased gold recovery from 48% to 33%.[3] The optimal copper concentration is a critical parameter that must be carefully controlled to maximize gold dissolution while minimizing thiosulfate degradation.[3][9]

Q3: What is the impact of iron ions ($\text{Fe}^{2+}/\text{Fe}^{3+}$) on thiosulfate leaching?

Iron ions, both metallic (from grinding media) and ferric (Fe^{3+}), are highly detrimental to the thiosulfate leaching of gold.[1][5] Their primary negative effects include:

- **Formation of Passivating Layers:** Iron ions can precipitate as iron oxide and hydroxide slimes on mineral surfaces.[1] These coatings block the leaching solution from reaching the gold, thereby inhibiting dissolution.[1][10]
- **Accelerated Thiosulfate Decomposition:** The presence of iron species can catalyze the decomposition of thiosulfate, increasing reagent consumption.[5]
- **Lower Gold Extraction:** Studies have shown that both metallic iron and ferric ions decrease the kinetics and overall extraction of gold, with metallic iron often having a more severe impact.[1][5]

Q4: Can calcium ions (Ca^{2+}) influence the leaching outcome?

Yes, the cation associated with thiosulfate can influence leaching performance. Studies comparing different thiosulfate salts (calcium, sodium, and ammonium) have shown that calcium thiosulfate can result in better gold leaching outcomes compared to ammonium thiosulfate.[2] However, high concentrations of calcium can sometimes lead to the reprecipitation or adsorption of dissolved gold, particularly over extended leaching times.[11]

Q5: What problems can arise from the presence of zinc (Zn^{2+}) or other metals like aluminum (Al^{3+})?

Zinc and aluminum are typically used as powders for gold recovery from the pregnant leach solution in a process called cementation.[12][13] However, if these cations are present in the

leaching solution itself, they can interfere with the process. For instance, unwanted cations introduced during cementation can complicate the recycling of the leach solution.^[2] While less commonly discussed as a primary interferent during the leaching stage itself compared to iron or excess copper, their management in the overall circuit is crucial.

Q6: What are the visible signs of cation interference during an experiment?

Visible indicators of cation interference can include:

- **Darkening of the Gold Surface:** The formation of a dark, insoluble layer on the gold surface can indicate passivation by sulfidic compounds of copper or gold.^[14]
- **Precipitation:** The formation of solid precipitates, such as iron hydroxides, can make the slurry thicker and may coat mineral surfaces.^{[1][10]}
- **Color Changes:** Changes in the color of the leach solution can indicate shifts in the oxidation state of copper or the formation of different complex ions.

Q7: How can I mitigate the negative effects of interfering cations?

Several strategies can be employed to reduce the detrimental effects of foreign cations:

- **Control Reagent Concentrations:** Maintaining an optimal ratio of ammonia to thiosulfate is crucial. Ammonia helps stabilize Cu(II) ions, which minimizes the catalytic decomposition of thiosulfate.^{[15][16]}
- **pH and Temperature Optimization:** Operating within an optimal pH (typically 9-11) and temperature range can improve gold recovery and reagent stability.^{[3][8]}
- **Use of Additives:** Additives like phosphates can complex with cupric ions, stabilizing them and reducing thiosulfate consumption.^{[2][16]} EDTA has also been studied to manage iron, although its effectiveness can be limited.^[5]
- **Control of Dissolved Oxygen:** Reducing the dissolved oxygen level in the lixiviant can significantly lower thiosulfate consumption, especially in the presence of sulfide minerals like

pyrite and pyrrhotite.[17]

- Ore Pre-treatment: In some cases, pre-leaching with acid to remove soluble copper minerals can reduce thiosulfate consumption in the main leaching stage.[9]

Troubleshooting Guide

Problem: Gold recovery is significantly lower than expected.

This is a common issue often linked to passivation of the gold surface or excessive reagent consumption. Follow these steps to diagnose and resolve the problem.

Step 1: Analyze Leach Solution and Solids

- Action: Take samples of your pregnant leach solution and leached solids.
- Analysis: Use analytical methods such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the concentration of suspected interfering cations (Cu, Fe, Ca, etc.).[18] Examine the leached solids under a microscope (SEM) for any visible surface coatings.[10]

Step 2: Check for Thiosulfate Degradation

- Action: Measure the thiosulfate concentration at the beginning and end of the leach test.
- Diagnosis: A rapid and significant drop in thiosulfate concentration indicates a high rate of degradation, likely catalyzed by cations like Cu^{2+} or Fe^{3+} . [3][5]

Step 3: Adjust Leaching Parameters

- Action: Based on your analysis, adjust the leaching conditions.
 - If copper concentration is too high (e.g., >5 mM), reduce the initial copper sulfate dosage. [3]
 - If iron interference is suspected, ensure the pH is maintained in the alkaline range (pH 9-10) to manage iron hydroxide formation.[8] Consider if the source is the ore or grinding

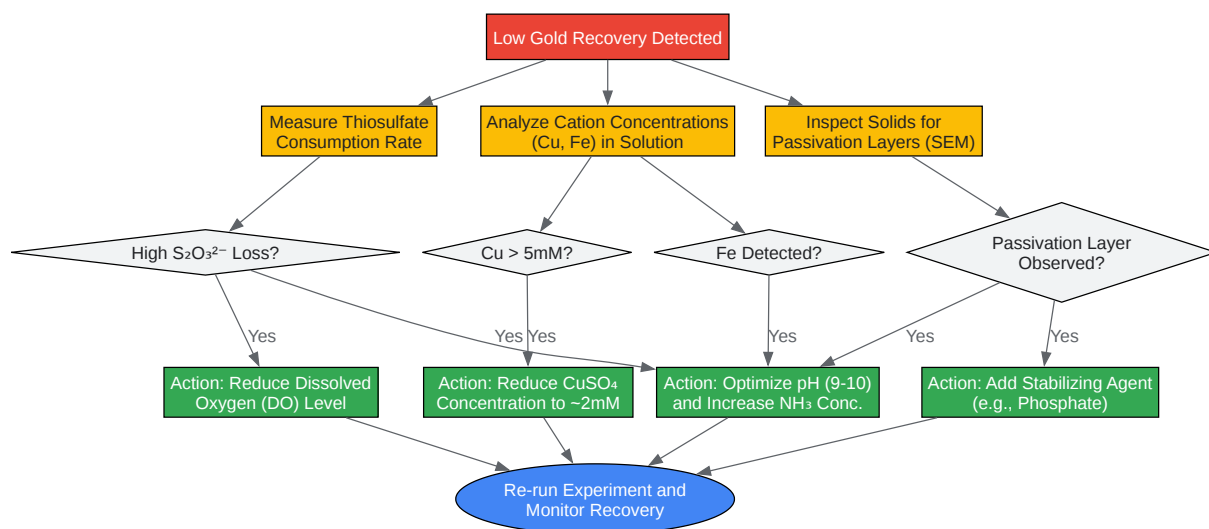
media.[\[1\]](#)

- If thiosulfate consumption is high, increase the ammonia concentration to better stabilize the copper catalyst and reduce its reaction with thiosulfate.[\[15\]](#)[\[16\]](#) Also, controlling the dissolved oxygen level can help.[\[17\]](#)

Step 4: Consider Using Additives

- Action: If adjustments to primary reagents are insufficient, introduce stabilizing additives.
- Example: Add phosphate (e.g., Ammonium dihydrogen phosphate) to the leach solution. Phosphate can complex with copper ions, preventing them from aggressively oxidizing the thiosulfate while still allowing them to catalyze the gold dissolution.[\[2\]](#)[\[16\]](#)

Troubleshooting Logic Diagram



[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for low gold recovery.

Data Presentation

Table 1: Effect of Copper (Cu²⁺) Concentration on Gold Recovery

This table summarizes the impact of varying copper sulfate concentrations on gold recovery in an ammoniacal thiosulfate system.

Copper Sulfate (mM)	Gold Recovery (%)	Leaching Time (h)	Thiosulfate (M)	pH	Temperature (°C)	Source
2	48	Not Specified	0.7	10.5	Room Temp	[3]
5	40	6	0.7	10.5	Room Temp	[3]
10	33	Not Specified	0.7	10.5	Room Temp	[3]
2 (Optimized Temp)	58	6	0.7	10.5	60	[3]

Note: Higher copper concentrations (>2-5 mM) lead to accelerated thiosulfate degradation and lower gold recovery.[\[3\]](#)

Table 2: Effect of Iron Sulfide Minerals on Gold Leaching

This table shows the negative impact of adding iron sulfide minerals (pyrite and pyrrhotite) to a silicate ore slurry during thiosulfate leaching.

Mineral Addition (16% of Slurry)	Gold Extraction (%)	Thiosulfate Consumption (kg/t)	Leaching Time (h)	Source
None (Control Silicate Ore)	92	7.1	3	[17]
Pyrrhotite	90 (-2%)	18.1 (+11)	3	[17]
Pyrite	83 (-9%)	19.9 (+12.8)	3	[17]

Note: The presence of iron sulfides significantly increases thiosulfate consumption and can reduce gold extraction.[\[17\]](#)

Experimental Protocols

Protocol 1: Ammoniacal Thiosulfate Leaching of Gold Ore

This protocol outlines a typical laboratory-scale batch leaching experiment.

1. Ore Preparation:

- Grind the ore to the desired particle size (e.g., -38 μm).
- Prepare a representative sample for the test.

2. Slurry Preparation:

- In a baffled leaching reactor, add a specific mass of the ground ore.
- Add a measured volume of deionized water to achieve the target pulp density or liquid-to-solid ratio (e.g., 15% solids or 5:1 ratio).[\[3\]](#)[\[8\]](#)

3. Reagent Addition and Leaching:

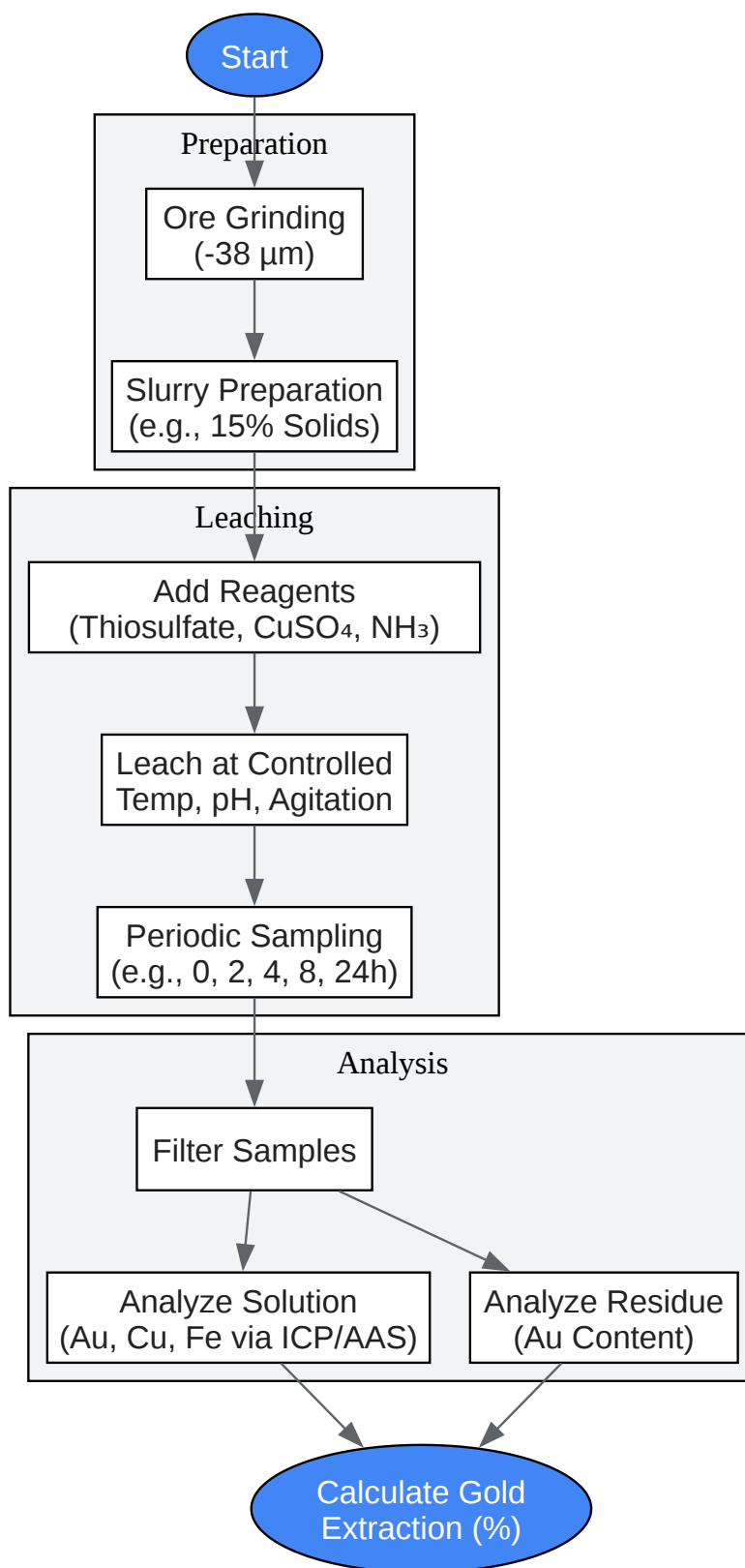
- Begin agitation at a constant speed (e.g., 400-750 RPM).[\[3\]](#)[\[8\]](#)
- Add the required amounts of sodium or ammonium thiosulfate (e.g., 0.3-0.7 M).[\[3\]](#)[\[8\]](#)
- Add copper sulfate to the desired catalytic concentration (e.g., 0.05-0.15 M, or a lower optimized value like 2 mM).[\[3\]](#)[\[8\]](#)
- Adjust the slurry pH to the target value (e.g., 9-10.5) using an ammonia solution.[\[3\]](#)[\[8\]](#)
- If testing at an elevated temperature, heat the slurry to the set point (e.g., 40-60 $^{\circ}\text{C}$) and maintain it throughout the experiment.[\[3\]](#)[\[8\]](#)

4. Sampling and Analysis:

- Extract slurry samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours).
- Filter each sample immediately to separate the pregnant solution from the solids.

- Analyze the pregnant solution for dissolved gold and other cations of interest using AAS or ICP-OES.
- Wash and dry the final leach residue and analyze it for remaining gold content to calculate overall extraction.

General Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General workflow for a thiosulfate leaching experiment.

Protocol 2: Determination of Cation Concentration in Leach Solution

This protocol provides a general guideline for analyzing cation concentrations in pregnant leach solutions.

1. Sample Preparation:

- Take the filtered pregnant leach solution obtained from Protocol 1.
- Perform serial dilutions with deionized water as necessary to bring the cation concentrations within the linear range of the analytical instrument.

2. Analytical Technique Selection:

- For metallic cations (Cu, Fe, Ca, Zn, etc.): Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) are standard and robust techniques.[\[18\]](#)
- For ammonium cations (NH_4^+): Ion Chromatography (IC) with suppressed conductivity detection or discrete analysis using colorimetric methods are suitable.[\[18\]](#)[\[19\]](#)

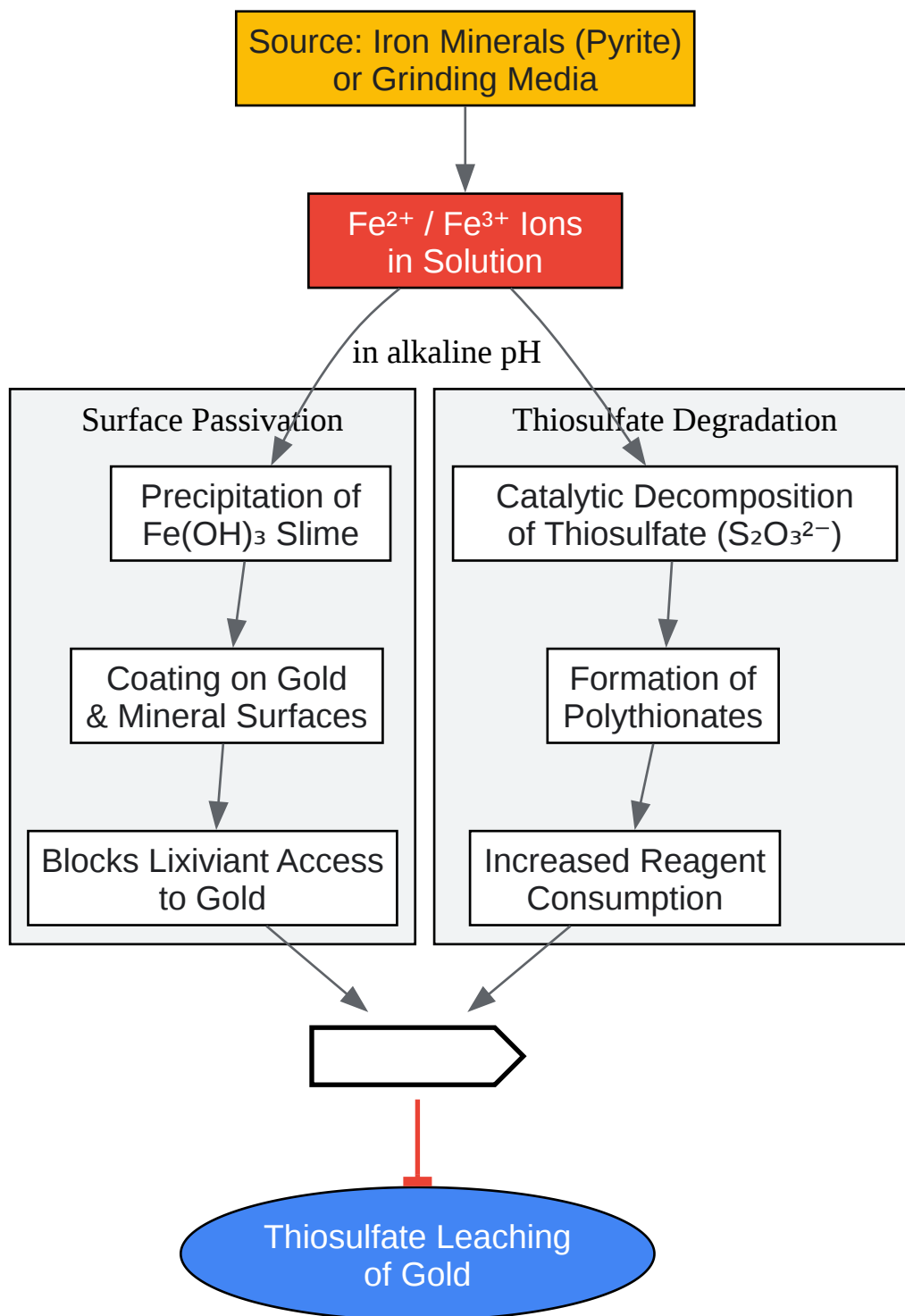
3. Instrumentation and Measurement:

- Calibrate the instrument using a series of certified standards of known concentrations for each cation being measured.
- Run a blank sample (deionized water) to establish a baseline.
- Analyze the diluted leach solution samples.
- Run quality control check standards periodically to ensure instrument stability and accuracy.

4. Calculation:

- Calculate the original concentration of each cation in the undiluted pregnant leach solution by multiplying the measured concentration by the dilution factor.

Mechanism of Iron Cation Interference Diagram



[Click to download full resolution via product page](#)

Caption: Mechanism of interference by iron cations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. OneMine | Effect of Copper and Ammonia on Consumption of Thiosulfate in Gold Leaching Solutions [onemine.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Thiosulfate Leaching of Gold from Copper Bearing Ores - 911Metallurgist [911metallurgist.com]
- 10. daneshyari.com [daneshyari.com]
- 11. Evaluation of Thiosulfate for Gold Recovery from Pressure Oxidation Residues | MDPI [mdpi.com]
- 12. Gold Cementation from Ammonium Thiosulfate Solution by Zinc, Copper and Aluminium Powders [jstage.jst.go.jp]
- 13. 911metallurgist.com [911metallurgist.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Copper–Ammonia–Thiosulfate Leaching of High-Sulfide Concentrates: Process Optimization and Additive Effects on Gold Extraction [mdpi.com]
- 17. OneMine | Iron Sulfide Minerals in Thiosulfate-Gold Leaching: Some Problems and Solutions [onemine.org]
- 18. Cation Analysis | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. Cation Exchange Capacity, CEC, by Direct Method | Research Analytical Laboratory [ral.cfans.umn.edu]
- To cite this document: BenchChem. [interference of foreign cations in thiosulfate leaching processes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193926#interference-of-foreign-cations-in-thiosulfate-leaching-processes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com